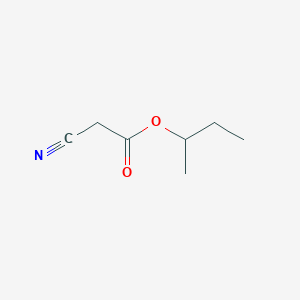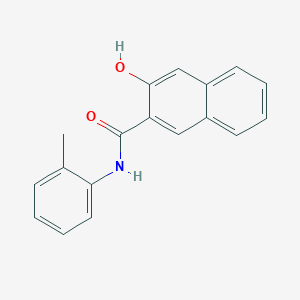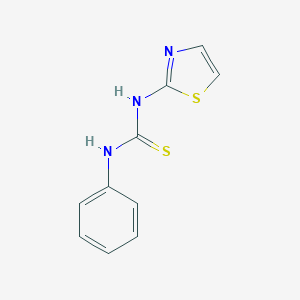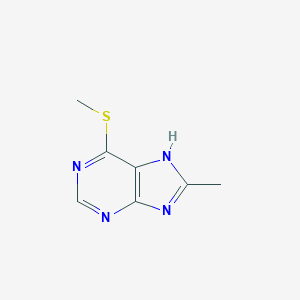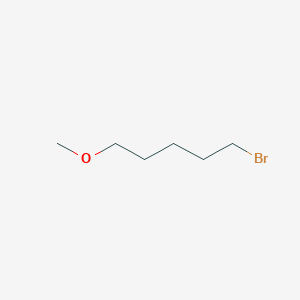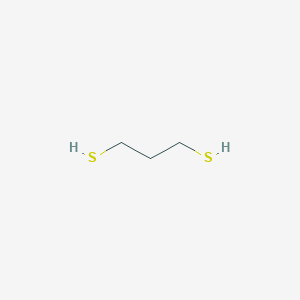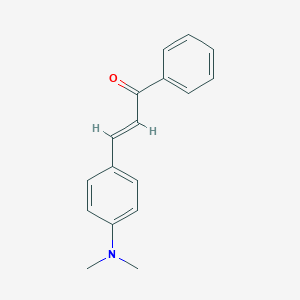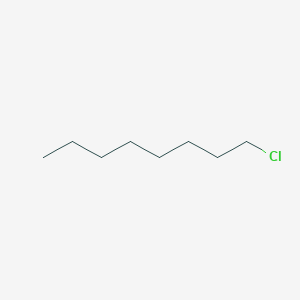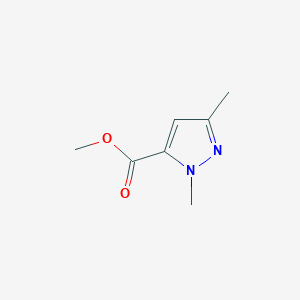![molecular formula C14H12N2O6S B087148 Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- CAS No. 135-10-4](/img/structure/B87148.png)
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-, also known as sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol. Sulfamethoxazole is often used in combination with trimethoprim to create a powerful antibacterial agent known as co-trimoxazole.
Wirkmechanismus
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component of DNA synthesis, and without it, bacteria cannot replicate. Sulfamethoxazole blocks the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the death of the bacteria.
Biochemische Und Physiologische Effekte
Sulfamethoxazole is well-absorbed from the gastrointestinal tract and is distributed throughout the body. It is metabolized in the liver and excreted in the urine. Sulfamethoxazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause side effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole can have variable activity against different bacterial strains, and its use can lead to the development of antibiotic resistance.
Zukünftige Richtungen
There are several potential future directions for research on Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole. One area of interest is the development of new derivatives of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole with improved antibacterial activity and reduced toxicity. Another area of research is the use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in combination with other antibiotics to create synergistic effects. Additionally, there is interest in studying the potential use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in the treatment of non-bacterial infections, such as viral and fungal infections.
Synthesemethoden
Sulfamethoxazole can be synthesized through a reaction between 4-aminobenzenesulfonamide and 2-carboxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and results in the formation of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole as a white crystalline solid. The synthesis of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole is a well-established process that has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used in the treatment of a wide range of bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Sulfamethoxazole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.
Eigenschaften
CAS-Nummer |
135-10-4 |
|---|---|
Produktname |
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- |
Molekularformel |
C14H12N2O6S |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
JRNYSJXPPZZAQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |
Andere CAS-Nummern |
135-10-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
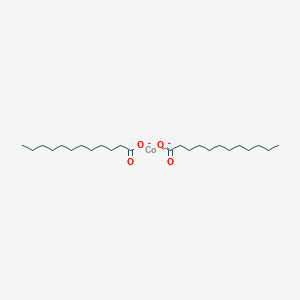
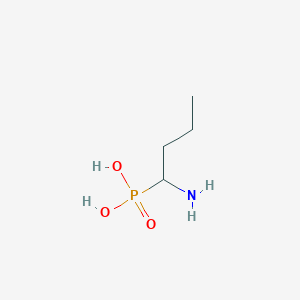
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
